molecular formula C25H31NO4S B12127471 (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

Cat. No.: B12127471
M. Wt: 441.6 g/mol
InChI Key: YFBSWHDHKYRIDA-NTEUORMPSA-N
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Description

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H31NO4S and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H31NO4S

Molecular Weight

441.6 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C25H31NO4S/c1-25(2,3)21-10-5-19(6-11-21)9-14-24(27)26(22-15-16-31(28,29)18-22)17-20-7-12-23(30-4)13-8-20/h5-14,22H,15-18H2,1-4H3/b14-9+

InChI Key

YFBSWHDHKYRIDA-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

The compound (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₃N₂O₂S
  • Molecular Weight : 345.46 g/mol
  • Chemical Structure : The compound features a prop-2-enamide backbone with substituents including a tert-butylphenyl group, a methoxybenzyl group, and a dioxidotetrahydrothiophen moiety.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, 4-tert-butylphenyl salicylate , a derivative closely related to the compound , has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage models. The mechanism involves the downregulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), alongside inhibition of the NF-κB signaling pathway .

The proposed mechanism by which the compound exerts its biological effects includes:

  • Inhibition of iNOS and COX-2 : Reduces nitric oxide production and prostaglandin synthesis.
  • Cytokine Modulation : Decreases levels of inflammatory cytokines.
  • NF-κB Pathway Interference : Prevents translocation of NF-κB into the nucleus, thereby inhibiting inflammatory gene expression.

Case Studies and Experimental Findings

StudyModelFindings
Zhang et al. (2016)Raw 264.7 Mouse MacrophagesDemonstrated significant reduction in TNF-α and IL-6 production with IC50 values indicating potent anti-inflammatory activity
Lee et al. (2018)In vivo Rat ModelShowed decreased edema and inflammatory markers upon administration of related compounds

Pharmacological Potential

Given its structural characteristics and preliminary biological activity data, this compound may have therapeutic potential in treating inflammatory conditions such as arthritis or other autoimmune diseases.

Future Directions for Research

Further studies are warranted to explore:

  • In vivo Efficacy : Testing in animal models to assess therapeutic outcomes.
  • Toxicological Assessment : Evaluating safety profiles and potential side effects.
  • Mechanistic Studies : Detailed investigations into molecular interactions and pathways affected by the compound.

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